(1S)-1-(4-Chlorophenyl)prop-2-enylamine
Description
(1S)-1-(4-Chlorophenyl)prop-2-enylamine is a chiral primary amine characterized by a 4-chlorophenyl group attached to a prop-2-enyl chain in the (1S) configuration. Its molecular formula is C₉H₁₀ClN (molecular weight: 167.64 g/mol). The stereochemistry at the C1 position and the conjugated double bond in the propenyl chain may influence its reactivity, pharmacokinetics, and biological interactions.
Properties
CAS No. |
688362-61-0 |
|---|---|
Molecular Formula |
C9H10ClN |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,9H,1,11H2/t9-/m0/s1 |
InChI Key |
BAXCOGNBMXIYCR-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares (1S)-1-(4-Chlorophenyl)prop-2-enylamine with structurally related compounds from the evidence:
Key Differences and Implications
Functional Groups: The target compound’s primary amine contrasts with the ketone in C1 and the amide in loperamide derivatives . For example, amines may form hydrogen bonds more readily than ketones, affecting bioavailability. Stereochemistry: The (1S) configuration in the target compound could enhance enantioselective binding to biological targets compared to racemic analogs or non-chiral compounds like C1.
Molecular Complexity :
- The target’s simple structure (MW 167.64) contrasts with larger molecules like loperamide cis-N-oxide (MW 493.04) and chlorhexidine dimer (MW 688.70) . Smaller size may improve tissue penetration but reduce binding affinity compared to multi-ring systems.
Substituent Effects :
- The 4-chlorophenyl group is shared across all compounds, enhancing lipophilicity and membrane permeability. However, additional substituents (e.g., p-tolyl in C1 or biguanide in chlorhexidine ) modify electronic and steric properties, altering activity.
Biological Activity: Cytotoxicity: C1 and related α,β-unsaturated ketones exhibit cytotoxicity, likely due to Michael addition reactivity . The target’s amine group may reduce such reactivity but introduce nucleophilic or basic character. Antimicrobial vs. Central Activity: Chlorhexidine derivatives target microbial membranes via biguanide interactions , while loperamide analogs act on opioid receptors . The target’s primary amine could mediate distinct mechanisms, such as monoamine oxidase interactions or neurotransmitter mimicry.
Research Findings and Data Gaps
- Synthetic Accessibility : The target compound’s simplicity suggests easier synthesis than multi-ring systems (e.g., loperamide derivatives), though enantioselective synthesis requires chiral catalysts .
- Activity Prediction : Based on C1’s cytotoxicity , replacing the ketone with an amine may shift activity from apoptosis induction to receptor modulation.
- Data Limitations : Direct pharmacological data for the target compound are absent in the evidence; further studies on its metabolic stability, toxicity, and target binding are needed.
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